

Aspinonene: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: Aspinonene

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Abstract

Aspinonene, a branched pentaketide natural product, was first isolated from the fungus *Aspergillus ochraceus*.^[1] This technical guide provides a comprehensive overview of the discovery, history, and biosynthetic pathway of **aspinonene**. Detailed experimental protocols for its isolation and characterization are presented. To date, extensive biological activity screening data for **aspinonene**, including quantitative metrics such as IC₅₀ values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not available in the public domain.^[1] This document summarizes the existing knowledge and highlights the unexplored potential of this fungal metabolite.

Discovery and Natural Occurrence

Aspinonene was discovered during a chemical screening program of fungal metabolites from the culture broth of *Aspergillus ochraceus* (strain DSM-7428).^[1] Its unique structure, characterized by a branched carbon skeleton and an unusual oxygenation pattern, prompted further investigation into its biosynthetic origins.^[1] In addition to *Aspergillus ochraceus*, **aspinonene** has also been reported to be produced by *Aspergillus ostianus*.^{[2][3]} The production of **aspinonene** is often associated with the co-production of a related metabolite, aspyrone, with fermentation conditions influencing the ratio of these two compounds.^{[4][5]}

Physicochemical Properties

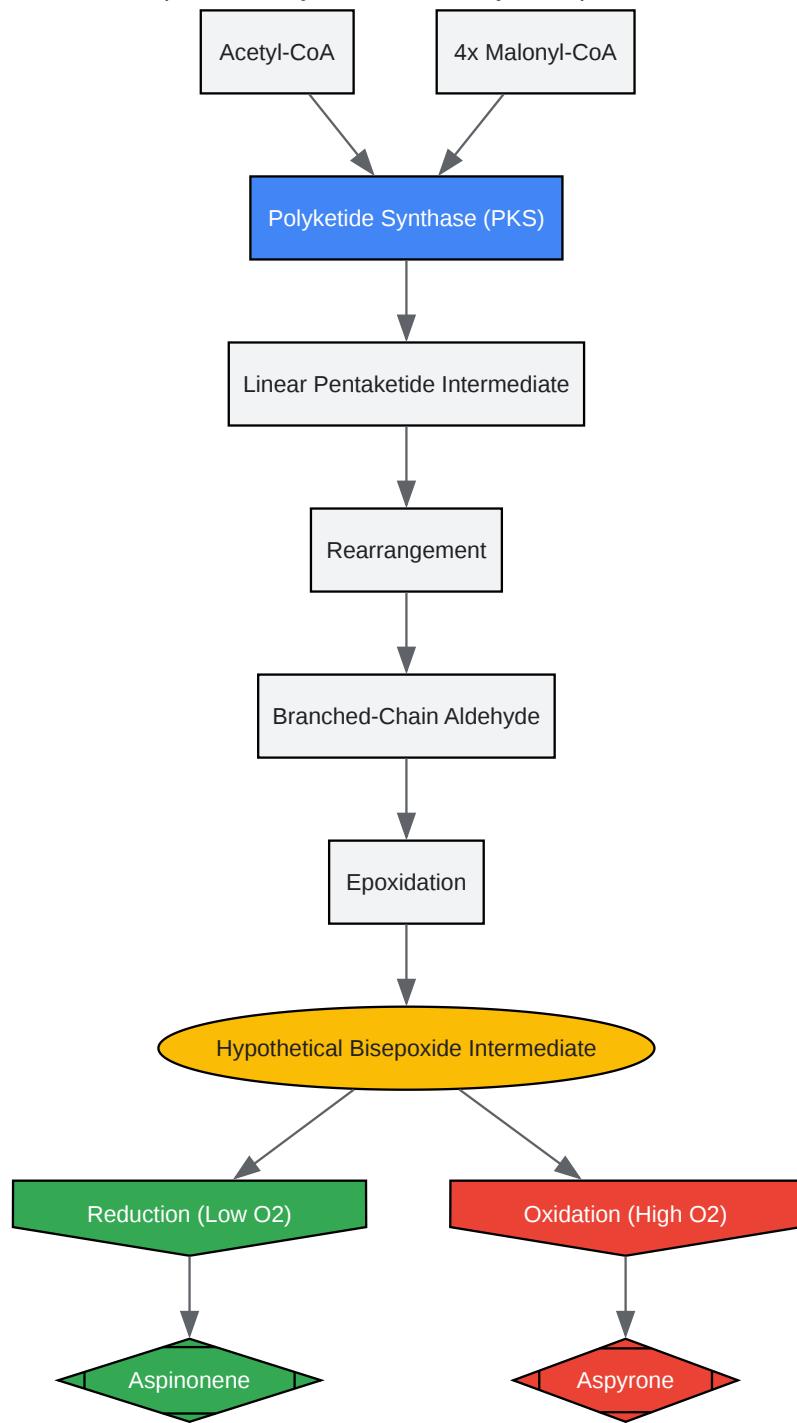
Aspinonene is a colorless oil soluble in methanol and chloroform.[\[6\]](#) Its chemical structure was elucidated through spectroscopic methods.[\[4\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₄	[1] [3]
Molecular Weight	188.22 g/mol	[1] [3]
IUPAC Name	(2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol	[1]
CAS Number	157676-96-5	[1]
Appearance	Colorless oil	[6]
Solubility	Soluble in methanol and chloroform	[6]

Biosynthesis

The biosynthesis of **aspinonene** is closely related to that of aspyrone.[\[1\]](#) Feeding experiments with ¹³C-labelled acetates have confirmed its origin as a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[\[5\]](#)[\[6\]](#) The proposed biosynthetic pathway involves the formation of a linear pentaketide intermediate which then undergoes a rearrangement.[\[4\]](#)[\[5\]](#) A key hypothetical bisepoxide intermediate is formed, which can then be either reduced to yield **aspinonene** or oxidized to form aspyrone.[\[1\]](#)[\[5\]](#)[\[6\]](#) The concentration of dissolved oxygen during fermentation can influence the ratio of **aspinonene** to aspyrone, with higher oxygen levels favoring the production of aspyrone.[\[1\]](#)[\[4\]](#)

Proposed Biosynthetic Pathway of Aspinonene

[Click to download full resolution via product page](#)Proposed biosynthetic pathway of **aspinonene**.

Experimental Protocols

Fermentation for Aspinonene Production

The production of **aspinonene** is achieved through submerged fermentation of *Aspergillus ochraceus*.^[7]

- Organism: *Aspergillus ochraceus* (strain DSM-7428).^[1]
- Strain Maintenance: Cultures are maintained on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed. Slants are stored at 4°C for long-term use.^[7]
- Inoculum Culture: A spore suspension is transferred to Erlenmeyer flasks containing Potato Dextrose Broth (PDB) and incubated at 28°C on a rotary shaker at 150 rpm for 3-4 days.^[7] ^[8]
- Production Culture: The inoculum culture is used to inoculate larger flasks containing a suitable production medium such as Yeast Extract Sucrose (YES) broth.^[7] An acidic culture medium (pH 3.5-4.5) has been noted as crucial for **aspinonene** production.^[1]
- Fermentation Conditions: The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors). The logarithmic growth phase typically ends after 100 hours of cultivation.^[1]

Extraction and Isolation of Aspinonene

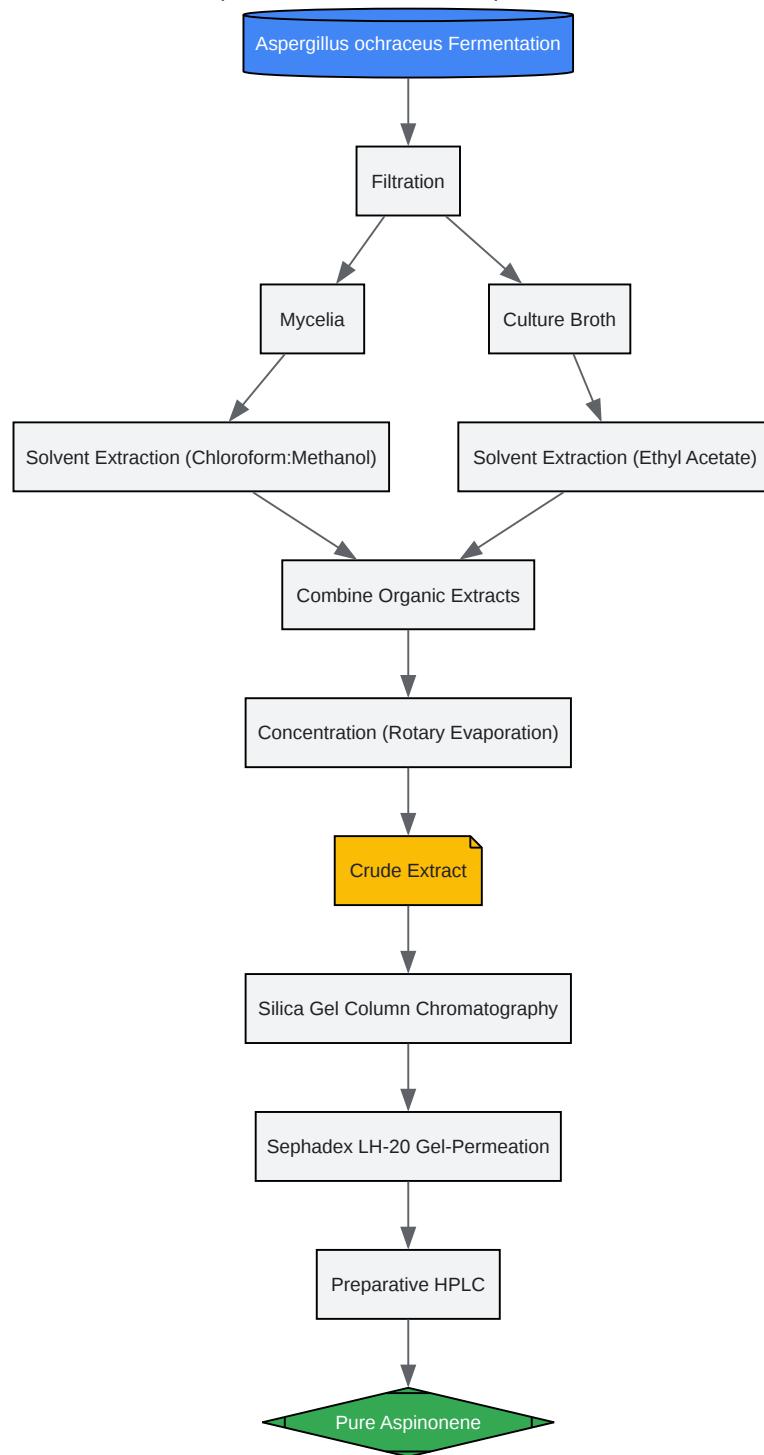
The following protocol is based on the methodology described in the initial discovery of **aspinonene**.^[1]

- Separation: The fungal mycelium is separated from the culture broth by filtration.^[1]
- Broth Extraction: The culture filtrate is extracted successively with equal volumes of chloroform and then ethyl acetate. The ethyl acetate layers are combined.^[1]
- Mycelia Extraction: The collected mycelia are homogenized and extracted with a mixture of chloroform and methanol.^[7]
- Washing: The combined organic layers are washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃).^[1]

- Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.[[7](#)]
- Column Chromatography: The resulting brown oil is subjected to column chromatography on silica gel. Elution is carried out with a chloroform-methanol solvent system (e.g., 9:1 v/v).[[1](#)]
- Gel-Permeation Chromatography: Fractions containing **aspinonene** are further purified by gel-permeation chromatography using Sephadex LH-20 with methanol as the eluent.[[1](#)]
- Preparative HPLC: High-resolution final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and an acetonitrile:water or methanol:water gradient.[[7](#)]

The yield of pure **aspinonene** is reported to be approximately 68 mg per dm³ of culture broth from a 10 dm³ fermentor.[[1](#)]

General Experimental Workflow for Aspinonene Isolation

[Click to download full resolution via product page](#)General experimental workflow for **aspinonene** isolation.

Structural Characterization

The structure of **aspinonene** has been elucidated using a combination of spectroscopic methods.^[4]

- Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the chemical structure and stereochemistry of **aspinonene**.^[7]

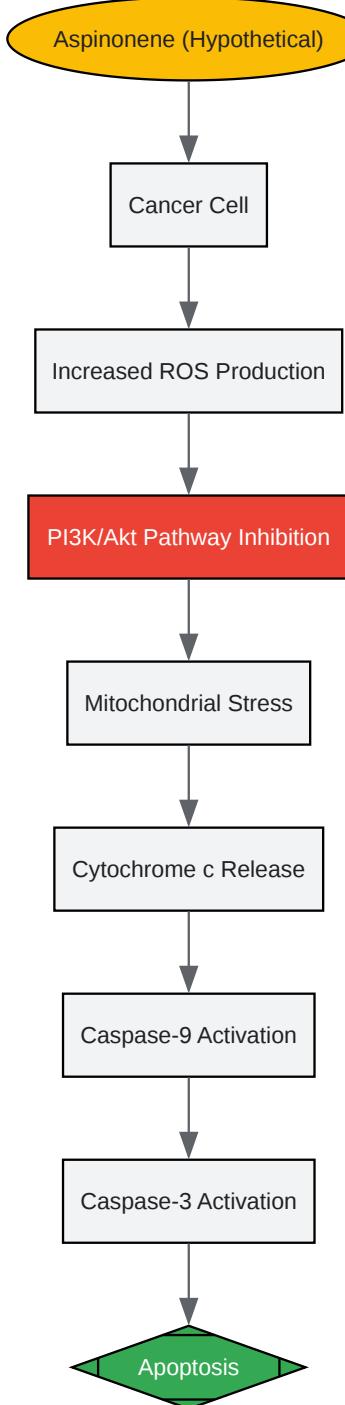
Spectroscopic Data	Description
¹ H-NMR	Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons. ^[4]
¹³ C-NMR	Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons. ^[4]
Mass Spectrometry	Molecular ion peak consistent with the molecular formula C ₉ H ₁₆ O ₄ . ^[4]

Biological Activity and Mechanism of Action

Currently, there is a notable lack of published data specifically detailing the biological activity of **aspinonene**.^{[1][4]} Extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported in the available scientific literature.^[1]

While the specific signaling pathway for **aspinonene** is uncharacterized, studies on structurally related compounds suggest potential avenues for investigation.^[9] For example, some fungal polyketides are known to induce apoptosis.^[10] A hypothetical mechanism could involve the induction of apoptosis through a ROS-mediated PI3K/Akt signaling pathway, which has been observed for a related dimeric naphthopyrone.^[9] However, it is crucial to note that this is speculative and requires experimental validation for **aspinonene**.

Hypothetical ROS-Mediated Apoptotic Pathway

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Hypothetical signaling pathway for **aspinonene**'s potential cytotoxic effects.

Future Directions

Aspinonene is a fungal metabolite with a well-characterized discovery and biosynthetic pathway.^[1] However, its biological activity remains largely unexplored.^[1] Future research should focus on a broad-based screening of **aspinonene**'s bioactivity, including cytotoxicity, antimicrobial, and anti-inflammatory assays.^[1] The development of a total synthesis for **aspinonene** would be valuable for producing sufficient quantities for comprehensive biological evaluation and for the generation of structural analogs with potentially enhanced activities.^[1] Elucidating the mechanism of action of **aspinonene** is contingent on the discovery of significant biological effects.^[11]

Conclusion

Aspinonene is a unique fungal metabolite whose full potential is yet to be realized. This technical guide consolidates the available information on its discovery, isolation, and biosynthesis, providing a foundation for future research. The detailed protocols and biosynthetic insights presented herein are intended to facilitate the re-isolation and further study of **aspinonene** by the scientific community, with the ultimate goal of uncovering its potential therapeutic applications.

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